Cas no 397844-80-3 (5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine)

5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a difluorophenyl group at the 5-position and an amine group at the 3-position of the pyrazole ring, offering versatility as a building block for further functionalization. The presence of fluorine atoms enhances metabolic stability and bioavailability, making it valuable in drug discovery. This compound may serve as an intermediate in synthesizing bioactive molecules, particularly in the development of kinase inhibitors or antimicrobial agents. Its well-defined structure and synthetic accessibility contribute to its utility in medicinal chemistry and material science applications.
5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine structure
397844-80-3 structure
Product Name:5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine
CAS No:397844-80-3
MF:C9H7F2N3
MW:195.168788194656
MDL:MFCD14708194
CID:1026123
PubChem ID:18523466
Update Time:2025-10-28

5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine
    • 5-(2,6-difluorophenyl)-2H-pyrazole-3-yl-amine
    • 5-amino-3-(2,6-difluoro-phenyl)-pyrazole
    • AC1Q537O
    • ANW-68688
    • CTK8C2618
    • SureCN7003394
    • CS-0452116
    • DTXSID10594425
    • SY184947
    • AKOS000173061
    • DB-349578
    • 397844-80-3
    • AT30426
    • 3-(2,6-DIFLUOROPHENYL)-1H-PYRAZOL-5-AMINE
    • SCHEMBL7003394
    • MFCD14708194
    • 3-Amino-5-(2,6-difluorophenyl)-1H-pyrazole
    • AKOS016005972
    • Z317042156
    • EN300-62832
    • MDL: MFCD14708194
    • Inchi: 1S/C9H7F2N3/c10-5-2-1-3-6(11)9(5)7-4-8(12)14-13-7/h1-4H,(H3,12,13,14)
    • InChI Key: ZSASCCDXSUGHPD-UHFFFAOYSA-N
    • SMILES: FC1C=CC=C(C=1C1=CC(N)=NN1)F

Computed Properties

  • Exact Mass: 195.06080356g/mol
  • Monoisotopic Mass: 195.06080356g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 54.7Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 404.7±45.0 °C at 760 mmHg
  • Flash Point: 198.5±28.7 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine Security Information

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5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine Related Literature

Additional information on 5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine

Comprehensive Overview of 5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine (CAS No. 397844-80-3)

5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine, with the CAS registry number 397844-80-3, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the pyrazole amine family, characterized by its unique difluorophenyl substitution pattern, which enhances its reactivity and potential applications. Researchers and industry professionals frequently search for terms like "pyrazole derivatives synthesis", "fluorinated aromatic amines", and "CAS 397844-80-3 applications", reflecting its relevance in modern chemical innovation.

The molecular structure of 5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine features a pyrazole core linked to a 2,6-difluorophenyl group, a configuration known for its stability and versatility. This structural motif is often explored in drug discovery, particularly for designing kinase inhibitors or antimicrobial agents. Recent trends in AI-driven drug discovery and green chemistry have further amplified interest in such compounds, as they align with the demand for sustainable and computationally optimized molecular designs.

In synthetic chemistry, CAS 397844-80-3 serves as a valuable intermediate. Its amine functionality allows for further derivatization, making it a cornerstone for constructing more complex molecules. Queries like "pyrazole amine reactivity" or "difluorophenyl modifications" highlight the compound's role in nucleophilic substitution and cross-coupling reactions. Additionally, its fluorine atoms contribute to improved bioavailability and metabolic stability, traits highly sought after in pharmaceutical development.

Beyond pharmaceuticals, 5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine finds utility in material science, particularly in the synthesis of fluorescent dyes and organic electronic materials. The difluorophenyl moiety's electron-withdrawing properties make it ideal for tuning optoelectronic performance. Searches related to "fluorinated materials for OLEDs" or "high-performance polymer additives" underscore these applications.

Analytical characterization of this compound typically involves NMR spectroscopy, mass spectrometry, and HPLC purity testing, ensuring compliance with industry standards. Researchers often inquire about "CAS 397844-80-3 spectral data" or "pyrazole amine stability studies", emphasizing the need for reliable data in both academic and industrial settings.

As regulatory frameworks evolve, compounds like 5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine are scrutinized for environmental and safety profiles. Topics such as "REACH compliance for fluorinated compounds" and "biodegradability of aromatic amines" are increasingly relevant, reflecting a shift toward eco-conscious chemical design.

In summary, CAS 397844-80-3 represents a multifaceted building block with applications spanning drug discovery, advanced materials, and catalysis. Its synergy with cutting-edge trends like computational chemistry and sustainable synthesis ensures its continued prominence in scientific discourse.

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